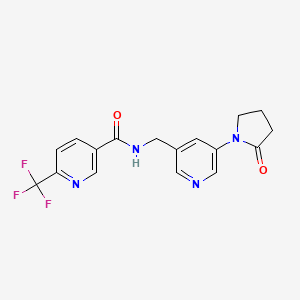
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical structure, which is C21H17F3N4O2.
Applications De Recherche Scientifique
Discovery of NNMT Inhibitors
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in various physiological and pathological processes by regulating the levels of substrates, cofactors, and products. The discovery of bisubstrate NNMT inhibitors, such as MS2734, has been significant for understanding NNMT's function in human diseases. These inhibitors have demonstrated potential in biochemical, biophysical, kinetic, and structural studies, including the first crystal structure of human NNMT in complex with a small-molecule inhibitor, laying the groundwork for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
Enzymatic Activity and Assay Development
NNMT's ability to N-methylate a variety of pyridine-containing small molecules suggests a secondary role in xenobiotic detoxification. The development of a new NNMT activity assay using ultra-high-performance hydrophilic interaction chromatography and mass spectrometric detection has facilitated the study of NNMT's substrate scope and the identification of small molecule inhibitors. This assay has proven crucial for kinetic analyses and has provided new insights into NNMT's substrate recognition and the potential for inhibitor development (van Haren et al., 2016).
Inhibitor Design and Structure Analysis
Research has focused on designing potent and selective NNMT inhibitors. The synthesis of tight-binding bisubstrate inhibitors, like LL320, through novel linkers has achieved low nanomolar inhibition. The co-crystal structure of NNMT with LL320 confirmed interaction with both substrate and cofactor binding sites, providing a strong foundation for understanding the mechanism of inhibition and guiding future inhibitor design (Chen et al., 2019).
NNMT in Disease and Therapy
NNMT's overexpression in various diseases, including cancers, metabolic, and neurodegenerative diseases, underscores its importance as a therapeutic target. Studies have shown that high NNMT expression levels may serve as a poor prognostic biomarker for patients with solid tumors, highlighting its potential in cancer diagnosis and therapy (Li et al., 2018).
Mécanisme D'action
Target of Action
The pyrrolidine ring and the pyridine ring are common structures in many biologically active compounds . These structures can interact with various biological targets, including enzymes, receptors, and ion channels.
Mode of Action
Without specific information on the compound’s target, it’s difficult to explain its mode of action. Compounds with a pyrrolidine ring often interact with their targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Pharmacokinetics
For example, the pyrrolidine ring can contribute to the lipophilicity of the compound, which can affect its absorption and distribution .
Result of Action
Compounds with similar structures can have a variety of effects, including inhibiting or activating enzymes, modulating receptor activity, and altering cell signaling .
Action Environment
The environment can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target .
Propriétés
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)14-4-3-12(9-22-14)16(26)23-8-11-6-13(10-21-7-11)24-5-1-2-15(24)25/h3-4,6-7,9-10H,1-2,5,8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQLMWKAOILCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

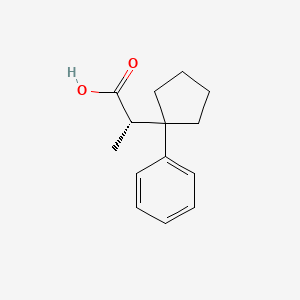
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)
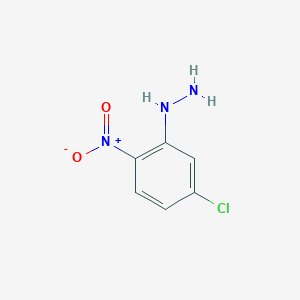
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)
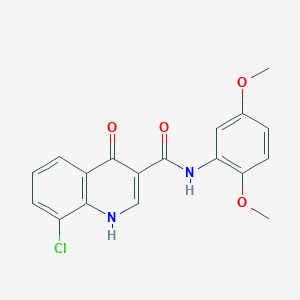
![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)

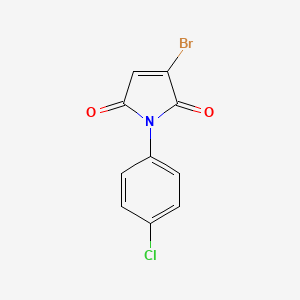
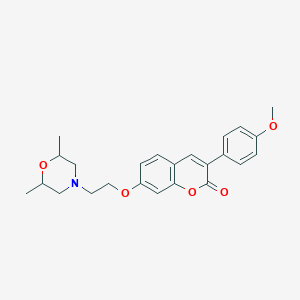
![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)